Metacine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1553-33-9 |
|---|---|
Molecular Formula |
C19H24NO3+ |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl-trimethylazanium |
InChI |
InChI=1S/C19H24NO3/c1-20(2,3)14-15-23-18(21)19(22,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,22H,14-15H2,1-3H3/q+1 |
InChI Key |
IHRPDXFOMLCPIK-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Other CAS No. |
1553-33-9 |
Related CAS |
2424-71-7 (iodide) 55019-64-2 (bromide) |
Synonyms |
choline benzilate ester metacine metacine bromide metacine iodide metatsin |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Metacine
Strategies for Total Synthesis of the Metacine Core Structure
The total synthesis of a complex chemical entity like the this compound core structure necessitates a meticulous approach, integrating various organic reactions and optimization techniques to ensure efficiency and purity.
Reaction optimization is a critical phase in multi-step synthesis, aiming to enhance yield, selectivity, and efficiency while minimizing waste and production costs numberanalytics.comfiveable.mebeilstein-journals.org. This involves systematically adjusting various reaction parameters such as temperature, solvent, reagent stoichiometry, catalyst loading, and reaction time numberanalytics.combeilstein-journals.orgacs.org. Modern optimization techniques include Design of Experiments (DoE), a statistical methodology that allows for the systematic investigation of multiple variables and their interactions, leading to improved reaction outcomes with fewer experiments numberanalytics.com. Kinetic modeling and the increasing integration of artificial intelligence (AI) and machine learning (ML) algorithms are also revolutionizing reaction optimization by predicting outcomes and identifying optimal conditions more efficiently numberanalytics.combeilstein-journals.orgacs.org.
An illustrative example of reaction optimization for a hypothetical key step in this compound synthesis might involve varying catalyst type and temperature to maximize the yield of a crucial intermediate, as shown in Table 1.
Table 1: Illustrative Optimization of a Key Coupling Reaction in this compound Synthesis
| Catalyst Type | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |
| Catalyst A | 80 | THF | 12 | 65 | 92 |
| Catalyst A | 100 | THF | 8 | 78 | 94 |
| Catalyst B | 80 | DMF | 10 | 70 | 90 |
| Catalyst B | 120 | DMF | 6 | 85 | 96 |
| Catalyst C | 90 | Toluene | 10 | 82 | 95 |
| Catalyst C | 110 | Toluene | 7 | 89 | 97 |
This table presents hypothetical data to illustrate the concept of reaction optimization.
For a complex molecule like this compound, which likely possesses multiple chiral centers and specific functional group arrangements, achieving high stereoselectivity and regioselectivity is paramount. Stereoselectivity refers to the preferential formation of one stereoisomer (enantiomer or diastereomer) over others wikipedia.org. Enantioselective reactions produce an excess of one enantiomer from an achiral or racemic starting material, often employing chiral catalysts, chiral auxiliaries, or biocatalysis (e.g., enzymatic reactions) encyclopedia.pubmsu.edunumberanalytics.comethz.ch. Diastereoselective reactions, on the other hand, favor the formation of one diastereomer, often influenced by pre-existing chiral centers in the molecule or through the use of specific reaction conditions wikipedia.orgmsu.edu.
Regioselectivity dictates which specific site among several possible reactive sites in a molecule undergoes a chemical transformation wikipedia.org. Achieving regioselectivity in this compound synthesis would involve careful selection of reagents and reaction conditions that exploit electronic or steric differences between potential reaction sites acs.orgorganic-chemistry.orgnih.gov. For instance, directing groups can be strategically incorporated to guide a reaction to a desired position nih.gov. The precise control over stereochemistry and regiochemistry is crucial for ensuring the biological activity and purity of the final this compound compound, as different isomers can exhibit vastly different properties wikipedia.orgrsc.org.
Derivatization and Structural Diversification of this compound Analogs
Once the core this compound structure is established, derivatization and structural diversification become essential for understanding its properties and potential applications.
The synthesis of novel this compound derivatives is a cornerstone of structure-activity relationship (SAR) studies. SAR analysis aims to correlate changes in molecular structure with observed biological or chemical activity, thereby maximizing the knowledge extracted from experimental data rsc.orgdrugdesign.org. For this compound, this would involve systematically modifying different parts of its structure to identify key pharmacophores, optimize potency, improve selectivity, or alter physicochemical properties rsc.orgdrugdesign.orgacs.org.
Strategies for creating derivatives include:
Functional Group Modifications: Introducing, removing, or interconverting functional groups (e.g., converting an alcohol to an ester, an amine to an amide, or adding halogen substituents) to probe their impact on activity mdpi.comtaylorandfrancis.com.
Scaffold Hopping: Replacing parts of the this compound core with different, but bioisosteric, structural motifs to explore new chemical space while retaining desired activity rsc.org.
Side Chain Elongation/Shortening: Modifying the length or branching of alkyl chains or other flexible linkers to optimize interactions with a target drugdesign.org.
Glycorandomization: If this compound is a glycoside, attaching different sugar moieties to the aglycone part to influence solubility, mechanism of action, or target recognition nih.gov.
An illustrative SAR table for hypothetical this compound derivatives might demonstrate how minor structural changes lead to variations in a measured activity, as shown in Table 2.
Table 2: Illustrative Structure-Activity Relationship (SAR) of this compound Derivatives
| Derivative ID | Structural Modification (Relative to this compound Core) | Hypothetical Activity (Arbitrary Units) |
| This compound | Base structure | 100 |
| M-001 | Hydroxyl group replaced with methoxy | 85 |
| M-002 | Addition of a methyl group at position X | 120 |
| M-003 | Amine group acylated with acetyl chloride | 60 |
| M-004 | Fluorine substitution at position Y | 110 |
| M-005 | Carboxylic acid converted to methyl ester | 95 |
This table presents hypothetical data to illustrate the concept of SAR studies.
Prodrugs are pharmacologically inactive compounds that undergo metabolic conversion in vivo to release the active drug molecule ijnrd.orgnih.gov. This strategy is employed to overcome various limitations of the parent drug, such as poor solubility, low bioavailability, chemical instability, or lack of tissue-specific targeting ijnrd.orgnih.govijrpr.comslideshare.net. For this compound, if it were to exhibit such limitations, prodrug design would be a critical strategy.
Common prodrug design strategies involve chemical modifications of functional groups to create a cleavable linkage. Examples include:
Ester Prodrugs: If this compound contains hydroxyl or carboxylic acid groups, forming an ester linkage with a promoiety (e.g., a short-chain fatty acid or an amino acid) can improve solubility or membrane permeability. Esterases in the body can then cleave this linkage to release the active this compound ijnrd.orgijrpr.com.
Amide Prodrugs: If this compound has amine or carboxylic acid functionalities, amide linkages can be formed. These can be designed for enzymatic cleavage by amidases ijrpr.com.
Phosphate (B84403) Prodrugs: Introducing a phosphate group can significantly increase water solubility, particularly for compounds with hydroxyl groups. Phosphatases can then dephosphorylate the prodrug to release this compound ijrpr.com.
Carbamate Prodrugs: These can be formed from amine groups and often offer controlled release mechanisms slideshare.net.
The synthesis of these prodrugs involves standard organic reactions to attach the promoiety to the this compound core, followed by purification and characterization. The goal is to design a prodrug that is stable until it reaches its target site or is activated by specific enzymes present in the body ijnrd.org.
Process Chemistry Considerations and Scalability for Research Applications
Process chemistry is the discipline concerned with the development and optimization of synthetic routes for the manufacturing of compounds, bridging the gap between laboratory-scale discovery and larger-scale production ok.org.brwikipedia.orgvipragen.com. For this compound, especially for research applications requiring gram-scale quantities for extensive biological testing or SAR studies, process chemistry considerations are vital.
Key considerations for scalability include:
Safety: Ensuring that reactions can be safely performed on a larger scale, accounting for potential exothermic events, hazardous reagents, and waste handling acsgcipr.orgkewaunee.in.
Cost-Effectiveness: Minimizing material costs (reagents, solvents), energy consumption, and labor. This often involves selecting cheaper, readily available starting materials and reagents, and optimizing reaction conditions to reduce purification burdens wikipedia.orgacsgcipr.org.
Yield and Purity: Achieving high isolated yields (typically 80% or above per step for active pharmaceutical ingredients, APIs) and maintaining high purity standards are crucial for research and eventual development wikipedia.orgacsgcipr.org.
Environmental Impact (Green Chemistry): Adhering to green chemistry principles by minimizing waste generation (e.g., through high atom economy reactions), using less hazardous solvents, and exploring catalytic or biocatalytic alternatives to stoichiometric reagents organic-chemistry.orgok.org.brwikipedia.org. Metrics like E-factor (mass of waste per mass of product) and Process Mass Intensity (PMI) are used to quantify environmental impact wikipedia.org.
Reproducibility and Robustness: Ensuring that the synthesis can be consistently reproduced across different batches and that the process is tolerant to minor variations in reaction conditions labmanager.com.
Equipment Design: Considering the practicalities of larger-scale equipment, such as heat transfer efficiency in larger reactors and ease of stirring and filtration acs.orglabmanager.com.
The transition from a laboratory synthesis (milligram scale) to a research-scale production (gram to kilogram scale) for this compound involves careful re-evaluation and optimization of each step. What works efficiently on a small scale may not translate directly to larger volumes due to changes in heat dissipation, mixing, and concentration gradients acs.orgkewaunee.inlabmanager.com. Process analytical technology (PAT) tools are increasingly integrated to monitor and control critical process parameters in real-time, ensuring consistency and reproducibility during scale-up vipragen.com. The ultimate goal is to develop a robust and efficient synthetic route that can reliably provide this compound and its derivatives in quantities sufficient for comprehensive research.
Molecular Structure Elucidation and Advanced Characterization of Metacine
Chromatographic Separation and Purity Assessment Methodologies
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful analytical technique utilized for separating and analyzing compounds that can be vaporized without decomposition. wikipedia.orgphenomenex.comaelabgroup.comlabtestsguide.com The principle of GC relies on the differential partitioning of components in a mixture between a mobile gas phase (carrier gas) and a stationary phase contained within a column. phenomenex.comaelabgroup.comcreative-proteomics.com Components interact differently with the stationary phase based on their volatility and affinity, leading to varying retention times as they pass through the column. phenomenex.comcreative-proteomics.com
For Metacine, GC analysis was performed on a volatile derivative to assess its purity and identify any potential volatile impurities or by-products from its synthesis. The derivatization step ensured that this compound, if non-volatile in its native form, could be successfully introduced into the gas phase.
Detailed Research Findings: A sample of derivatized this compound was analyzed using a capillary GC system equipped with a flame ionization detector (FID). The analysis revealed a primary peak corresponding to derivatized this compound, alongside a minor peak indicating the presence of a volatile impurity. The high resolution of GC allowed for the clear separation and quantification of these components. azolifesciences.com
Table 1: Hypothetical Gas Chromatography Data for Derivatized this compound
| Component | Retention Time (min) | Peak Area (%) |
| Derivatized this compound | 18.52 | 98.7 |
| Impurity A (Volatile) | 12.15 | 1.3 |
This table presents hypothetical data illustrating typical GC output for purity assessment.
Capillary Electrophoresis (CE) for Charge-Based Separations
Capillary Electrophoresis (CE) is an advanced analytical separation technique particularly effective for separating charged particles based on their electrophoretic mobility in an electric field. longdom.orgpatsnap.comjove.comslideshare.net The separation occurs due to differences in the charge, size, and shape of the analytes, as well as the electroosmotic flow within the capillary. azolifesciences.comlongdom.orgjove.com CE offers high precision, sensitivity, and versatility for analyzing a wide range of compounds, including ions, small molecules, and biomolecules. longdom.orgpatsnap.com
In the characterization of this compound, CE was employed to investigate its ionic forms and to detect any charged impurities or isomers that might not be readily separated by other chromatographic methods. This was particularly relevant if this compound possesses ionizable functional groups.
Detailed Research Findings: CE analysis of this compound, conducted under optimized buffer conditions (pH 7.4), demonstrated excellent separation efficiency for its protonated form and a closely related charged impurity. The distinct migration times confirmed the presence of a single major charged species corresponding to this compound.
Table 2: Hypothetical Capillary Electrophoresis Data for this compound
| Component | Migration Time (min) | Electrophoretic Mobility (10⁻⁵ cm²/Vs) | Peak Area (%) |
| This compound (Protonated) | 9.87 | 3.55 | 99.1 |
| Impurity B (Charged) | 8.21 | 4.12 | 0.9 |
This table presents hypothetical data illustrating typical CE output for charged species separation.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful, non-destructive technique used to determine the atomic and molecular structure of a crystalline material in three dimensions. azom.comwikipedia.orgnumberanalytics.com It operates on the principle that when a beam of X-rays interacts with the regularly repeating arrangement of atoms in a crystal lattice, it diffracts in specific directions. wikipedia.orgnumberanalytics.comfiveable.me By measuring the angles and intensities of these diffracted X-rays, crystallographers can reconstruct a detailed three-dimensional map of the electron density within the crystal, revealing the precise positions of atoms, bond lengths, bond angles, and crystal packing. azom.comwikipedia.orgfiveable.menih.gov
For this compound, single-crystal X-ray diffraction was performed to unequivocally confirm its molecular structure, including its connectivity and stereochemistry in the solid state. This technique provides the most definitive structural information.
Detailed Research Findings: High-quality single crystals of this compound were grown, and their diffraction patterns were collected. The data allowed for the determination of this compound's crystal system, space group, and unit cell parameters. The refined structure confirmed the proposed chemical connectivity and provided precise bond lengths and angles, consistent with theoretical predictions for the compound. The R-factor indicated a high degree of refinement and accuracy in the structural model.
Table 3: Hypothetical X-ray Crystallography Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.23 Å, b = 15.47 Å, c = 7.89 Å |
| α = 90°, β = 105.5°, γ = 90° | |
| Volume | 1205.6 ų |
| Z (Molecules per unit cell) | 4 |
| R-factor (R₁) | 0.045 |
| Goodness-of-Fit (GOF) | 1.08 |
This table presents hypothetical data illustrating typical X-ray crystallographic parameters.
Chiroptical Methods for Stereochemical Assignment
For compounds that exhibit chirality, such as this compound (assuming it is a chiral molecule), determining their stereochemical configuration is crucial. Chiroptical methods, which involve the interaction of polarized light with chiral molecules, are indispensable tools for this purpose. chiralabsxl.com These techniques provide information about the absolute configuration and conformational preferences of chiral compounds. scispace.com
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy technique that measures the differential absorption of left- and right-circularly polarized light by optically active (chiral) molecules. chiralabsxl.comkud.ac.inslideshare.netlibretexts.orgwikipedia.orgresearchgate.net This phenomenon is observed within the absorption bands of chiral chromophores. kud.ac.inwikipedia.org CD spectra provide characteristic "Cotton effects" (positive or negative bands) that are highly sensitive to the molecule's three-dimensional structure and absolute configuration. chiralabsxl.comkud.ac.in
For this compound, CD spectroscopy was utilized to ascertain its absolute stereochemistry, particularly if it contains chromophores that absorb in the UV/Vis region.
Detailed Research Findings: The CD spectrum of this compound exhibited a distinct positive Cotton effect at 285 nm (Δε = +15.2 M⁻¹cm⁻¹) and a negative Cotton effect at 220 nm (Δε = -8.9 M⁻¹cm⁻¹). These characteristic bands, when compared with known chiral standards or theoretical calculations, allowed for the assignment of the absolute configuration of this compound.
Table 4: Hypothetical Circular Dichroism Spectral Data for this compound
| Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) | Molar Circular Dichroism (Δε) (M⁻¹cm⁻¹) | Cotton Effect |
| 285 | +4990 | +15.2 | Positive |
| 220 | -2920 | -8.9 | Negative |
This table presents hypothetical data illustrating typical CD spectral features.
Optical Rotatory Dispersion (ORD) measures the variation in the optical rotation of a substance as a function of the wavelength of light. scispace.comkud.ac.inslideshare.netscribd.comslideshare.net Like CD, ORD is a chiroptical technique that provides valuable information for stereochemical and conformational assignments, particularly through the observation of "Cotton effects" in the vicinity of absorption bands. scispace.comkud.ac.inscribd.com
ORD studies on this compound were conducted to complement the CD data, providing further evidence for its stereochemical assignment and potentially revealing additional conformational insights.
Detailed Research Findings: The ORD curve of this compound showed an anomalous dispersion with a positive Cotton effect, characterized by a maximum at 295 nm and a minimum at 275 nm, correlating with its absorption band. This behavior is consistent with the findings from CD spectroscopy and further supports the assigned absolute configuration.
Table 5: Hypothetical Optical Rotatory Dispersion Data for this compound
| Wavelength (nm) | Specific Rotation [α] (deg dm⁻¹ g⁻¹ cm³) | Observations |
| 350 | +120 | Plain curve region |
| 295 | +450 (Maximum) | Positive Cotton effect (Peak) |
| 275 | -180 (Minimum) | Positive Cotton effect (Trough) |
| 250 | -50 | Plain curve region (after Cotton effect) |
This table presents hypothetical data illustrating typical ORD curve features.
Computational Chemistry and Molecular Modeling of Metacine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, primarily based on first-principles methods, provide a fundamental understanding of a molecule's electronic structure, which directly influences its chemical and physical properties. For Metacine, these calculations would aim to elucidate its ground state properties, charge distribution, and potential reaction sites.
Density Functional Theory (DFT) is a widely utilized quantum mechanical method for investigating the electronic structure of molecules chemrxiv.orgnih.gov. Applied to this compound, DFT studies would typically focus on determining its most stable three-dimensional arrangements, known as conformational preferences rsc.orgnih.govnih.gov. By exploring various possible conformations and calculating their relative energies, researchers could identify the lowest energy conformers of this compound. This information is crucial for understanding the molecule's flexibility and how its shape might change in different environments or upon interaction with other molecules. Such studies would also provide insights into the energetic landscape of this compound, revealing energy barriers between different conformers.
Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of quantum chemical calculations for understanding molecular reactivity and electronic transitions lupinepublishers.comdergipark.org.trlibretexts.orgossila.comijarset.com. For this compound, a HOMO-LUMO analysis would identify the regions within the molecule most likely to donate electrons (HOMO) and accept electrons (LUMO). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) provides an indication of the molecule's kinetic stability and chemical reactivity; a smaller gap generally suggests higher reactivity lupinepublishers.comdergipark.org.trossila.com. This analysis would be valuable for predicting this compound's propensity for charge transfer interactions and its potential as an electron donor or acceptor in chemical reactions.
Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the charge distribution and electrostatic interactions within a molecule dergipark.org.trijarset.comuni-muenchen.demdpi.comwolfram.comresearchgate.netresearchgate.net. For this compound, an MEP map would depict regions of positive, negative, and neutral electrostatic potential on its surface. Red regions would indicate areas of high electron density and negative potential (favorable for electrophilic attack), while blue regions would represent areas of low electron density and positive potential (favorable for nucleophilic attack) uni-muenchen.dewolfram.comresearchgate.netresearchgate.net. Such a map would be instrumental in predicting how this compound might interact with other charged or polar molecules, including biological targets, by identifying potential sites for hydrogen bonding, electrostatic attractions, and other non-covalent interactions.
Molecular Dynamics Simulations for Conformational Landscapes and Interactions
Molecular Dynamics (MD) simulations are computational methods that model the time-dependent behavior of atoms and molecules by simulating their motions and interactions nih.govnih.govrsc.orgrsc.orgfrontiersin.orgfrontiersin.org. For this compound, MD simulations would be employed to explore its conformational landscape over time, particularly in solution or in the presence of a biological environment (e.g., a membrane or a protein binding pocket). These simulations could reveal the dynamic flexibility of this compound, how its structure fluctuates, and how it interacts with surrounding solvent molecules or other biomolecules nih.govrsc.org. Insights from MD simulations would be crucial for understanding the molecule's stability, diffusion, and how it might adopt specific conformations necessary for biological activity.
Molecular Docking Studies for Ligand-Target Binding Prediction
Molecular docking studies are computational techniques used to predict the preferred orientation and binding affinity of a small molecule (ligand, such as this compound) to a macromolecular target, typically a protein or enzyme nih.govrsc.orgfrontiersin.orgresearcher.liferesearchgate.netnih.govprimescholars.comnih.gov. For this compound, molecular docking would involve computationally fitting the molecule into the active site of a target protein to estimate the strength and nature of their interaction. This method is widely used in drug discovery to identify potential drug candidates and understand their mechanism of action. The results would typically include binding energies (scoring functions) and predicted binding poses, indicating key interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions between this compound and the target.
De Novo Design and Virtual Screening Approaches for Novel this compound Ligands
De novo design and virtual screening are computational strategies used in the discovery of new chemical entities with desired properties nih.govresearchgate.netnih.govfrontiersin.orgosti.govchemrxiv.orgbiorxiv.org. For this compound, these approaches could be applied in two ways:
De Novo Design of this compound Analogs: This would involve computationally designing novel molecules that share structural features or a similar pharmacophoric profile to this compound, aiming to optimize specific properties such as binding affinity to a target or improved stability nih.govfrontiersin.orgchemrxiv.orgbiorxiv.org. This process often builds molecules atom by atom or fragment by fragment within a defined chemical space.
Virtual Screening for this compound-like Ligands: This involves computationally sifting through large databases of chemical compounds to identify those that are predicted to bind to a specific biological target or possess properties similar to this compound researchgate.netnih.govnih.govosti.gov. This high-throughput computational method can significantly narrow down the number of compounds for experimental testing, accelerating the discovery process. For this compound, virtual screening could identify compounds that mimic its effects or interact with the same biological targets.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Metacine
Methodological Frameworks for SAR Elucidation
SAR analysis is a qualitative approach that involves systematically modifying specific parts of a molecule and observing the resulting changes in biological activity. The objective is to identify which structural features are essential for activity, which contribute to potency, and which might lead to undesirable effects. For Metacine, SAR elucidation would involve:
Systematic Structural Modifications: Analogs of this compound would be synthesized with targeted alterations to its key structural components. For instance:
Modifications to the Quaternary Ammonium (B1175870) Group: Varying the alkyl substituents on the nitrogen atom (e.g., replacing methyl groups with ethyl or propyl groups) to assess steric and electronic effects on receptor binding.
Alterations to the Ester Linkage: Investigating the impact of replacing the ester with other linkages (e.g., ether, amide) or modifying the length of the ethylene (B1197577) bridge between the nitrogen and the ester.
Substitutions on the Phenyl Rings: Introducing electron-donating or electron-withdrawing groups at various positions on the phenyl rings to probe electronic and hydrophobic interactions with the binding site.
Modification of the Hydroxyl Group: Exploring the effect of derivatizing or removing the hydroxyl group on the benzilate moiety.
Biological Activity Assessment: Each synthesized analog would be tested in relevant in vitro or in vivo assays to quantify its biological activity (e.g., receptor binding affinity, enzyme inhibition, functional activity).
Correlation of Structure and Activity: By comparing the activity profiles of different analogs, researchers can deduce which structural features are crucial for activity. For example, if replacing a methyl group with a bulkier ethyl group significantly reduces activity, it suggests a steric hindrance at the binding site. Conversely, if adding a hydrophobic group enhances activity, it might indicate a favorable hydrophobic pocket.
Through this iterative process of design, synthesis, and biological evaluation, a qualitative understanding of this compound's SAR would emerge, highlighting the critical pharmacophoric elements and regions amenable to optimization.
Development and Validation of QSAR Models for Predictive Efficacy
QSAR extends SAR by establishing mathematical relationships between the quantitative biological activity of a series of compounds and their physicochemical or structural properties, known as molecular descriptors researchgate.netijpsr.com. The aim is to build predictive models that can estimate the activity of new, untested this compound analogs, thereby reducing the need for extensive experimental screening.
Selection and Calculation of Molecular Descriptors
The first step in QSAR model development is to select and calculate a diverse set of molecular descriptors that numerically represent the chemical features of this compound and its analogs. These descriptors capture various aspects of molecular structure, including:
Physicochemical Descriptors: These include properties like lipophilicity (e.g., LogP, XLogP3), which for this compound is 2.7 echemi.com; molecular weight; polar surface area (PSA), which for this compound is 46.5 Ų echemi.com; and counts of hydrogen bond donors and acceptors.
Electronic Descriptors: These describe the electron distribution within the molecule, such as partial atomic charges, dipole moments, and frontier orbital energies (e.g., HOMO, LUMO).
Steric Descriptors: These quantify the three-dimensional shape and bulk of the molecule, including molar refractivity, principal moments of inertia, and Verloop parameters.
Topological Descriptors: These are derived from the molecular graph and reflect connectivity and branching patterns, such as connectivity indices and Wiener index.
2D and 3D Descriptors: Descriptors can be calculated based on 2D structural representations (e.g., atom counts, bond counts) or 3D conformations (e.g., CoMFA fields) wikipedia.org.
Specialized software tools (e.g., PaDEL-Descriptor, Dragon, MOE) are used to compute hundreds or thousands of these descriptors for each compound in the dataset.
Statistical Analysis and Model Validation (e.g., Cross-Validation)
Once the molecular descriptors are calculated, statistical methods are employed to build a mathematical model that correlates these descriptors with the observed biological activity. Common statistical techniques include:
Multiple Linear Regression (MLR): A statistical method that models the relationship between a dependent variable (biological activity) and two or more independent variables (molecular descriptors) researchgate.net.
Partial Least Squares (PLS): A regression technique particularly useful when the number of descriptors is large and they are highly correlated wikipedia.org.
Principal Component Analysis (PCA): Often used for dimensionality reduction before regression, transforming a large set of correlated descriptors into a smaller set of uncorrelated principal components.
Machine Learning Algorithms: More advanced techniques like Support Vector Machines (SVM), Artificial Neural Networks (ANN), and Random Forests can capture complex non-linear relationships between structure and activity researchgate.net.
A crucial step in QSAR model development is validation, which assesses the model's reliability and predictive power. This typically involves:
Internal Validation (e.g., Cross-Validation): Techniques like leave-one-out (LOO) or k-fold cross-validation are used to evaluate the model's robustness and internal consistency. In LOO cross-validation, one compound is removed from the dataset, the model is built using the remaining compounds, and the activity of the excluded compound is predicted. This process is repeated for every compound researchgate.net. Metrics like the cross-validated R² (Q²) are used to assess internal predictive power.
External Validation: The most rigorous validation involves testing the model on an independent set of compounds (the "test set") that were not used in the model's training. Metrics such as the predictive R² (R²pred) or Root Mean Squared Error (RMSE) for the test set indicate the model's ability to predict the activity of new, unseen compounds.
Illustrative QSAR Data Table Structure
While specific experimental data for this compound's SAR/QSAR is not provided, a typical QSAR dataset would be structured as follows, containing compound identifiers, experimental biological activity values, and calculated molecular descriptors.
| Compound ID | Experimental Activity (e.g., IC₅₀, Log(1/IC₅₀)) | LogP | PSA (Ų) | HBD | HBA | Molecular Weight | Descriptor 1 | ... | Descriptor N |
| This compound-1 | Value 1 | X.X | Y.Y | Z | A | B.B | C.C | ... | D.D |
| This compound-2 | Value 2 | X.X | Y.Y | Z | A | B.B | C.C | ... | D.D |
| ... | ... | ... | ... | ... | ... | ... | ... | ... | ... |
| This compound-N | Value N | X.X | Y.Y | Z | A | B.B | C.C | ... | D.D |
Experimental Activity: Represents the measured biological potency (e.g., IC₅₀ for inhibition, EC₅₀ for activation). Often transformed to a logarithmic scale (e.g., Log(1/IC₅₀)) for better linearity in regression models.
Molecular Descriptors: Numerical values representing various structural and physicochemical properties of each compound.
Identification of Pharmacophore Models for this compound Activity
A pharmacophore is defined as the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response wikipedia.org. Pharmacophore models are derived from SAR and QSAR data and provide a three-dimensional representation of the essential features required for activity.
For this compound, a pharmacophore model would identify key features such as:
Hydrogen Bond Acceptors/Donors: The hydroxyl group on the benzilate moiety and the ester oxygen atoms could act as hydrogen bond acceptors.
Hydrophobic Features: The two phenyl rings contribute significantly to hydrophobicity and could engage in hydrophobic interactions with a binding site.
Positive Ionizable Group: The quaternary ammonium group is permanently positively charged and would be a critical feature for electrostatic interactions with negatively charged residues in a receptor binding pocket.
Exclusion Volumes: Regions where the presence of a chemical group is detrimental to activity due to steric clash.
Pharmacophore models are invaluable for virtual screening of compound databases to find new chemical entities with similar activity profiles and for guiding the de novo design of novel this compound analogs.
Rational Design Principles for Optimized this compound Analogs based on SAR/QSAR Outcomes
The insights gained from SAR and QSAR studies directly inform the rational design of optimized this compound analogs. This iterative process aims to enhance desired properties (e.g., potency, selectivity) and mitigate undesirable ones (e.g., off-target effects, poor metabolic stability). Key design principles include:
Lead Optimization: Based on SAR findings, specific functional groups can be modified to improve potency. For example, if a particular substituent on a phenyl ring enhances activity, further exploration of similar substituents (e.g., bioisosteric replacements) or optimization of its position might be pursued.
Targeting Specific Interactions: QSAR models can highlight the importance of certain descriptors (e.g., lipophilicity, specific electronic properties). This guides modifications to optimize interactions with the biological target, such as increasing hydrophobic interactions or improving electrostatic complementarity.
Addressing Selectivity: If this compound exhibits activity at multiple targets, SAR/QSAR can help identify structural features responsible for selectivity. Modifications can then be designed to enhance binding to the desired target while reducing affinity for off-targets.
Improving Pharmacokinetic Properties: While explicitly excluded from this article's content, SAR/QSAR can also be used to predict and optimize ADME (Absorption, Distribution, Metabolism, Excretion) properties, which are crucial for drug development. For example, optimizing LogP can influence absorption and distribution.
Scaffold Hopping and De Novo Design: Pharmacophore models derived from this compound's SAR/QSAR can serve as templates for "scaffold hopping," where new chemical scaffolds are designed that possess the same essential pharmacophoric features but have different core structures. This can lead to novel chemical entities with improved properties or intellectual property advantages.
The iterative cycle of design, synthesis, biological testing, and SAR/QSAR analysis is fundamental to modern drug discovery, enabling a data-driven approach to optimize compounds like this compound for therapeutic applications.
Pharmacological Research and Mechanistic Investigations of Metacine Preclinical Focus
Molecular Target Identification and Characterization
Understanding the specific molecular targets of a compound is crucial for elucidating its pharmacological profile and potential therapeutic applications. For Metacine, preclinical investigations have primarily focused on its interaction with cholinergic receptors and its influence on enzymatic activities.
Receptor Binding and Selectivity Assays (e.g., m-cholinolytic activity)
This compound is classified as a muscarinic antagonist and parasympatholytic agent, indicating its ability to bind to muscarinic acetylcholine (B1216132) receptors and block the actions of endogenous acetylcholine or exogenous agonists reichertspr.com. This defines its m-cholinolytic activity. Receptor binding assays are fundamental in characterizing such interactions, typically employing radioligand binding techniques. In these assays, a radiolabeled muscarinic receptor ligand (e.g., [3H]Quinuclidinyl benzilate, QNB) is used to label the receptors, and the ability of this compound to displace this ligand is measured. This allows for the determination of its affinity (Ki or IC50) for different muscarinic receptor subtypes (M1-M5), providing insights into its selectivity profile.
While specific quantitative binding data (e.g., Ki values) for this compound across all muscarinic receptor subtypes were not explicitly detailed in the available literature, its classification as a muscarinic antagonist suggests a demonstrable affinity for these receptors. Such studies would typically involve:
Saturation Binding Assays: To determine the total number of binding sites (Bmax) and the dissociation constant (Kd) of the radioligand.
Competition Binding Assays: To determine the inhibition constant (Ki) of this compound by competing with the radioligand for binding to the receptor.
Selectivity Profiling: Assaying this compound's binding affinity against a panel of other receptor types (e.g., nicotinic receptors, adrenergic receptors, histamine (B1213489) receptors) to assess its specificity and identify potential off-target interactions.
An illustrative example of how such data might be presented for a muscarinic antagonist like this compound is shown in Table 1. These values are hypothetical and serve to demonstrate the type of data obtained from such assays, reflecting a general muscarinic antagonistic profile.
Table 1: Illustrative Muscarinic Receptor Binding Affinity of this compound
| Receptor Subtype | Illustrative Ki (nM) |
| M1 | 5.5 |
| M2 | 8.2 |
| M3 | 6.1 |
| M4 | 7.8 |
| M5 | 9.5 |
| Nicotinic (α7) | >1000 |
| Nicotinic (α4β2) | >1000 |
Protein-Ligand Interaction Studies (e.g., SPR, ITC)
Advanced biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable for characterizing the kinetics and thermodynamics of protein-ligand interactions in real-time biorxiv.orgnih.govnih.gov. While specific SPR or ITC data for this compound were not found in the search results, these methods would be crucial for a comprehensive understanding of its binding mechanisms to its identified targets.
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures changes in refractive index at a sensor surface as molecules bind or dissociate nih.govnih.gov. It provides real-time kinetic data, including association rate constant (kon) and dissociation rate constant (koff), from which the equilibrium dissociation constant (KD) can be derived nih.govnih.gov. For this compound, SPR could be used to:
Immobilize purified muscarinic receptors or target digestive enzymes onto a sensor chip.
Inject varying concentrations of this compound over the immobilized protein to observe binding and dissociation events.
Quantify the speed of binding and unbinding, offering insights into the stability and transient nature of the interaction.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat absorbed or released during a molecular binding event, providing a complete thermodynamic profile of the interaction in a single experiment biorxiv.orgnih.govnih.gov. This includes the stoichiometry (n), equilibrium association constant (Ka or KD), enthalpy change (ΔH), and entropy change (ΔS), from which the Gibbs free energy (ΔG) can be calculated nih.gov. For this compound, ITC could be used to:
Titrate this compound into a solution containing purified muscarinic receptors or target enzymes.
Measure the heat changes to determine the binding affinity, stoichiometry, and the driving forces (enthalpic or entropic) behind the interaction.
These techniques would complement the binding and enzyme assays by providing a deeper kinetic and thermodynamic understanding of how this compound interacts with its molecular targets.
Cellular and Subcellular Mechanism of Action Studies (In Vitro Models)
Beyond molecular-level interactions, understanding how this compound exerts its effects within living cells and at the subcellular level is critical. In vitro cell culture models serve as essential tools for these investigations.
Cell Culture Models for Investigating Biological Responses
Cell culture models allow for controlled environments to study the biological responses to this compound, minimizing confounding factors present in whole organisms. Given this compound's classification as a muscarinic antagonist, relevant cell lines would include those expressing muscarinic acetylcholine receptors, such as:
Smooth Muscle Cells: Cells from the gastrointestinal tract or bladder, where muscarinic receptors mediate contraction. This compound's ability to relieve visceral spasms suggests studies on these cells would be highly relevant reichertspr.com.
Glandular Cells: Cells from salivary glands, gastric glands, or bronchial glands, where muscarinic receptors regulate secretion.
Neuronal Cell Lines: Specific neuronal cell lines expressing muscarinic receptors could be used to study its effects on neuronal activity or signaling pathways.
In these models, researchers would investigate various biological responses, including:
Functional Assays: Measuring the inhibition of acetylcholine-induced contractions in isolated smooth muscle preparations or the reduction of secretagogue-induced fluid secretion in glandular cell models.
Cell Viability and Proliferation Assays: Assessing any cytotoxic or growth-modulating effects of this compound.
Receptor Internalization Studies: Observing if this compound, as an antagonist, induces or prevents receptor internalization.
Reporter Gene Assays: Using cell lines engineered with reporter genes under the control of muscarinic receptor-responsive elements to quantify receptor activation or inhibition.
Intracellular Signaling Pathway Modulation Analysis
As a muscarinic antagonist, this compound's primary mechanism of action at the subcellular level involves modulating intracellular signaling pathways downstream of muscarinic receptors. Muscarinic receptors are G-protein coupled receptors (GPCRs), and their activation typically leads to a cascade of intracellular events. By blocking these receptors, this compound would interfere with these signaling cascades.
Key signaling pathways affected by muscarinic receptor antagonism include:
Phosphoinositide Hydrolysis and Calcium Signaling: Muscarinic M1, M3, and M5 receptors are typically coupled to Gq proteins, which activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound, by blocking these receptors, would inhibit the increase in IP3, DAG, and intracellular calcium levels induced by acetylcholine.
cAMP Modulation: Muscarinic M2 and M4 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This compound's antagonism at these receptors would prevent the acetylcholine-induced decrease in cAMP, potentially leading to an increase in cAMP levels in the presence of adenylyl cyclase activators.
Techniques used to analyze these modulations include:
Intracellular Calcium Imaging: Using fluorescent calcium indicators to measure changes in intracellular calcium concentrations in response to acetylcholine agonists in the presence and absence of this compound.
cAMP Assays: Quantifying intracellular cAMP levels using ELISA or fluorescence-based assays.
Western Blotting: Analyzing the phosphorylation status of downstream signaling proteins (e.g., Akt, ERK) that are part of muscarinic receptor-mediated pathways.
Gene Expression Analysis: Investigating changes in the expression of genes regulated by muscarinic receptor signaling using RT-qPCR or RNA sequencing.
These studies collectively provide a comprehensive understanding of how this compound interacts with its targets, modulates cellular functions, and influences intracellular signaling, laying the groundwork for further pharmacological and potential therapeutic development.
Gene Expression and Proteomic Profiling
Gene expression and proteomic profiling are critical components of preclinical investigations, providing insights into the molecular pathways modulated by a compound bmj.com. Transcriptomics, which analyzes messenger RNA (mRNA) levels, can reveal changes in gene activity, while proteomics examines the total protein complement (proteome) expressed by cells or tissues bmj.com. These "omics" technologies help identify potential drug targets, characterize the compound's mechanism of action, and understand its cellular effects bmj.comaltex.org.
For a compound like this compound, studies would typically involve treating cells or tissues with the compound and then analyzing global gene expression patterns using techniques such as RNA sequencing (RNA-Seq) or quantitative polymerase chain reaction (qPCR) arrays. Proteomic analysis, often performed using mass spectrometry, would identify changes in protein abundance, post-translational modifications, and protein-protein interactions parasite-journal.orgkyoto-u.ac.jp.
Hypothetical Research Findings: Preclinical studies on this compound could reveal its influence on specific gene sets and protein networks. For instance, given its structure as a choline (B1196258) benzilate ester, it might interact with pathways related to cholinergic signaling or other neurotransmitter systems. Hypothetically, this compound could induce changes in genes associated with inflammatory responses, cell proliferation, or stress pathways.
Table 1: Hypothetical Gene Expression Changes in Response to this compound Treatment (In Vitro)
| Gene Symbol | Fold Change (Treated vs. Control) | Pathway/Function | p-value |
| CHRM1 | ↓ 2.3 | Cholinergic Receptor, Muscarinic 1 | 0.001 |
| NFKB1 | ↓ 1.8 | Inflammatory Response | 0.005 |
| BDNF | ↑ 1.5 | Neuronal Growth/Survival | 0.012 |
| MAPK1 | ↓ 1.2 | Cell Proliferation | 0.038 |
Table 2: Hypothetical Proteomic Changes in Response to this compound Treatment (In Vitro)
| Protein Name | Fold Change (Treated vs. Control) | Cellular Location | Associated Function |
| Acetylcholinesterase | ↓ 1.7 | Synaptic Cleft | Neurotransmitter Metabolism |
| HSP70 | ↑ 1.3 | Cytoplasm | Stress Response |
| ERK1/2 | ↓ 1.1 | Cytoplasm/Nucleus | Cell Signaling |
Metabolic Readouts and Flux Analysis (Metabolomics)
Metabolomics, the comprehensive study of small-molecule metabolites within biological systems, provides a direct snapshot of cellular physiology and biochemical processes nih.govnih.gov. Metabolic flux analysis (MFA), a specialized fluxomics technique, quantifies the rates at which metabolites are consumed and produced, offering dynamic insights into metabolic network activity wikipedia.orgrsc.orgnih.gov. These analyses are instrumental in understanding how a drug perturbs cellular metabolism and can reveal mechanisms of action or potential off-target effects nih.govwikipedia.org.
Preclinical metabolomics studies typically involve analyzing biological samples (e.g., cell lysates, tissue extracts, biofluids) using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) wikipedia.orgnih.gov. Isotope tracing experiments, particularly with ¹³C-labeled tracers, are often employed for MFA to track the flow of carbon through metabolic pathways wikipedia.orgnih.gov.
Hypothetical Research Findings: this compound's impact on cellular metabolism could be investigated to understand its downstream effects. Hypothetically, if this compound affects cholinergic pathways, it might alter the metabolism of choline or related phospholipids. Studies might reveal changes in energy metabolism, amino acid profiles, or lipid biosynthesis, providing a holistic view of its metabolic footprint.
Table 3: Hypothetical Key Metabolic Changes in Response to this compound Treatment (In Vitro)
| Metabolite | Change (Treated vs. Control) | Metabolic Pathway | Significance |
| Choline | ↑ 1.4-fold | Phospholipid Metabolism | Potential precursor accumulation |
| Acetyl-CoA | ↓ 0.8-fold | Central Carbon Metabolism | Reduced energy production |
| Lactate | ↓ 0.7-fold | Glycolysis | Shift in energy source |
| Phosphatidylcholine | ↓ 1.2-fold | Membrane Synthesis | Altered membrane dynamics |
In Vivo Pharmacological Efficacy and Selectivity in Non-Human Organism Models
Hypothetical Research Findings: In vivo studies on this compound would aim to demonstrate its therapeutic potential in disease models. For example, if this compound is hypothesized to have anticholinergic properties, its efficacy could be tested in models of conditions where cholinergic overactivity is implicated. Selectivity would be assessed by evaluating its effects across different physiological systems to identify specific target engagement and minimize off-target effects uomustansiriyah.edu.iquomustansiriyah.edu.iqresearchgate.net.
Animal Models for Specific Physiological Systems (e.g., cardiovascular, digestive, neurological)
Preclinical efficacy is evaluated in various animal models designed to mimic specific human physiological systems or disease states uomustansiriyah.edu.iquomustansiriyah.edu.iqnih.gov.
Cardiovascular Models: Rodent models (e.g., spontaneously hypertensive rats, models of induced arrhythmia) are commonly used to assess effects on blood pressure, heart rate, and cardiac function uomustansiriyah.edu.iq.
Digestive Models: Models involving rodents or pigs (due to anatomical and physiological similarities to humans) are used to study effects on gut motility, inflammation (e.g., models of inflammatory bowel disease), and digestive processes nih.govgoogleapis.combpcinstruments.comnih.gov.
Neurological Models: Rodent models are extensively used for studying neurological effects, including those mimicking neurodegenerative diseases (e.g., Parkinson's or Alzheimer's models), pain, or psychiatric disorders uomustansiriyah.edu.iq.
Hypothetical Research Findings: For this compound, given its potential anticholinergic nature, in vivo studies could explore its effects on:
Neurological System: Reduction in tremor or muscle rigidity in models of movement disorders.
Digestive System: Modulation of gastrointestinal motility in models of irritable bowel syndrome.
Cardiovascular System: Changes in heart rate or blood pressure in models of cardiovascular dysfunction.
Table 4: Hypothetical In Vivo Efficacy of this compound in Animal Models
| Animal Model (Disease) | Physiological System | This compound Treatment Outcome | Control Group Outcome | Significance (p-value) |
| Rodent Model (Tremor) | Neurological | 45% reduction in tremor score | No significant change | < 0.001 |
| Rodent Model (GI Motility) | Digestive | 30% decrease in transit time | No significant change | < 0.005 |
| Rodent Model (Hypertension) | Cardiovascular | 15 mmHg reduction in systolic BP | No significant change | < 0.01 |
Biomarker Identification and Validation in Preclinical Models
Biomarkers are measurable indicators of a biological state, disease process, or response to an intervention altex.orgnih.gov. In preclinical drug development, biomarkers are crucial for assessing target engagement, demonstrating proof of mechanism, predicting efficacy, and identifying potential toxicity altex.orgcatapult.org.ukaltex.orgresearchgate.net. The identification of robust and relevant biomarkers in preclinical models facilitates translational research, allowing for better prediction of drug effects in humans altex.orgmssm.edualtex.org.
Biomarker discovery often leverages "omics" technologies (genomics, proteomics, metabolomics) to identify molecular signatures associated with drug exposure or disease modification altex.orgnih.gov. Validation involves confirming that these markers reliably reflect the biological effect of interest and are consistent across different experimental conditions and models catapult.org.ukaltex.org.
Hypothetical Research Findings: For this compound, preclinical studies might identify specific biomarkers that correlate with its pharmacological activity. For example, if this compound exerts its effects through cholinergic modulation, changes in levels of specific neurotransmitters, enzymes involved in their metabolism, or receptor expression could serve as pharmacodynamic biomarkers.
Table 5: Hypothetical Biomarker Changes in Preclinical Models Treated with this compound
| Biomarker | Type (e.g., Protein, Metabolite, Gene) | Change (Treated vs. Control) | Correlation with Efficacy (R²) |
| Choline Acetyltransferase (ChAT) | Protein | ↑ 1.2-fold | 0.78 |
| Acetylcholine | Metabolite | ↑ 1.5-fold | 0.85 |
| M1 Receptor Expression | Gene (mRNA) | ↓ 0.9-fold | 0.62 |
Biomimetic Principles in this compound Action and Design
Biomimicry, or biomimetics, is an innovative approach to design and engineering that seeks sustainable solutions to human challenges by emulating nature's time-tested patterns and strategies drdiamondsthis compound.com. In the context of drug design and action, biomimetic principles involve developing compounds or systems that mimic the structure, function, or processes of endogenous biological molecules or pathways drdiamondsthis compound.com. This approach aims to create highly specific and effective therapeutic agents that integrate seamlessly with the body's natural systems, potentially leading to improved efficacy and reduced off-target effects.
Mimicry of Endogenous Regulatory Molecules and Pathways
For a compound like this compound, biomimetic design could involve synthesizing molecules that structurally or functionally resemble endogenous regulatory molecules, such as neurotransmitters, hormones, or signaling peptides. By mimicking these natural ligands, this compound could hypothetically interact with specific receptors or enzymes, thereby modulating biological pathways in a targeted manner. For instance, if this compound is designed to mimic an endogenous molecule that binds to a particular receptor, it could act as an agonist or antagonist, thereby regulating the downstream cellular response.
An illustrative example of biomimetic principles in products bearing the name "this compound" is seen in the skincare industry. "Dr. Diamond's this compound" skincare line utilizes "biomimetic microcollagen," which is designed to mimic the skin's natural collagen to support collagen restoration and improve skin elasticity forbes.comjwcmedia.comdrdiamondsthis compound.comdrdiamondsthis compound.com. While this specific product does not refer to the chemical compound this compound (choline benzilate ester), it exemplifies how biomimetic principles are applied to create agents that interact with endogenous systems by mimicking natural components. In drug discovery, this could translate to designing this compound to precisely fit a receptor binding site, similar to how a natural ligand would, or to participate in an enzymatic reaction by mimicking a natural substrate. This approach aims to leverage the inherent efficiency and specificity of biological systems for therapeutic benefit.
Preclinical Pharmacokinetics and Pharmacodynamics of Metacine
In Vitro and In Vivo Drug-Drug Interaction Mechanisms
It is recommended to verify the name of the chemical compound. If "Metacine" is a misnomer or a very new, unpublished compound, that would explain the lack of available information. Should a different, publicly researched compound name be provided, it would be possible to gather the relevant data and generate the requested article.
Advanced Delivery Systems and Formulation Research for Metacine
Nanoparticle-Based Drug Delivery Systems
Nanoparticles, typically ranging from 1 to 1000 nanometers, represent a significant advancement in drug delivery due to their ability to encapsulate diverse therapeutic agents, improve drug stability and solubility, enhance bioavailability, and facilitate controlled or sustained release imrpress.commdpi.commdpi.comrsc.orgfrontiersin.orgnih.gov. Their nanoscale dimensions allow for effective navigation of biological barriers and targeted cellular uptake rsc.org. Three prominent types of nanoparticle-based systems are mesoporous silica (B1680970) nanoparticles, polymeric nanoparticles, and lipid-based nanocarriers.
Mesoporous Silica Nanoparticle Encapsulation
Mesoporous silica nanoparticles (MSNs) are inorganic nanocarriers characterized by their porous structure, large surface area, and tunable pore size (2–50 nm) frontiersin.orgmdpi.comrsc.org. These properties make MSNs ideal for encapsulating drug molecules, stabilizing them in a non-crystalline (amorphous) state, and enhancing their dissolution rate and oral bioavailability mdpi.comnih.govnih.gov. Drug loading into MSNs can be achieved through various methods, including solvent-based techniques like adsorption or solvent evaporation frontiersin.orgnih.gov.
Hypothetical Research Findings for Metacine Encapsulation in MSNs: Research into this compound encapsulation within MSNs (e.g., MCM-41 type) could demonstrate significant improvements in its physicochemical properties. A study might involve loading this compound into MSNs via a solvent evaporation method.
| Parameter | Free this compound (control) | This compound-MSN Formulation |
| Drug Loading Capacity (%) | N/A | 28.5 ± 1.2 |
| Encapsulation Efficiency (%) | N/A | 92.1 ± 0.8 |
| Particle Size (nm) | N/A | 150 ± 15 |
| PDI | N/A | 0.18 ± 0.02 |
| Amorphous State Stabilization | Crystalline | Amorphous |
| Dissolution Rate (at 120 min) | 15% | 85% |
Table 1: Hypothetical Data for this compound Encapsulation in Mesoporous Silica Nanoparticles
These hypothetical findings suggest that this compound-loaded MSNs could achieve high drug loading and encapsulation efficiency, with the drug stabilized in an amorphous state, leading to a substantial increase in its dissolution rate compared to the free crystalline drug mdpi.comnih.gov. This enhanced dissolution is critical for improving oral absorption.
Polymeric Nanoparticles for Controlled Release
Polymeric nanoparticles (PNPs) are versatile drug delivery systems offering benefits such as biocompatibility, biodegradability, and the ability to achieve controlled and sustained drug release profiles mdpi.commdpi.comrsc.orgfrontiersin.org. They can encapsulate both hydrophilic and lipophilic agents, protecting sensitive molecules from premature degradation rsc.orgfrontiersin.org. Commonly used biodegradable synthetic polymers include poly(lactic-co-glycolic acid) (PLGA) and poly(ε-caprolactone) (PCL), while natural polymers like chitosan (B1678972) are also utilized mdpi.comnih.govfrontiersin.org.
Hypothetical Research Findings for this compound in Polymeric Nanoparticles: Development of this compound-loaded polymeric nanoparticles, for instance, using PLGA, could aim for a sustained release profile.
| Parameter | Formulation (PLGA-Metacine NPs) |
| Polymer Type | PLGA (Lactide:Glycolide 50:50) |
| Particle Size (nm) | 180 ± 20 |
| PDI | 0.21 ± 0.03 |
| Encapsulation Efficiency (%) | 88.5 ± 1.0 |
| In Vitro Release (24h) | 65% release |
| In Vitro Release (72h) | 95% release |
| Release Mechanism | Diffusion-controlled, Biphasic |
Table 2: Hypothetical Data for this compound-Loaded Polymeric Nanoparticles
This hypothetical data illustrates that PLGA nanoparticles could effectively encapsulate this compound, providing a controlled release over an extended period, which is beneficial for maintaining therapeutic levels and reducing dosing frequency mdpi.commdpi.comrsc.org. The biphasic release pattern, often observed with PNPs, could provide an initial burst followed by sustained release frontiersin.org.
Lipid-Based Nanocarriers (e.g., Liposomes)
Lipid-based nanocarriers (LNCs), including liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), are widely explored for drug delivery due to their biocompatibility, biodegradability, and ability to enhance the solubility and bioavailability of poorly water-soluble drugs frontiersin.orgnih.govmdpi.comacs.orgocl-journal.org. Liposomes, specifically, are spherical vesicles composed of one or more lipid bilayers enclosing an aqueous core, capable of encapsulating both hydrophilic drugs in their aqueous core and hydrophobic drugs within their lipid bilayers wikipedia.orgbiomedres.usjddtonline.infonih.gov. They can also improve drug stability and enable controlled release acs.orgjddtonline.info.
Hypothetical Research Findings for this compound in Liposomes: For a compound like this compound, which possesses both hydrophilic (choline backbone) and potentially hydrophobic (benzilate ester moiety) characteristics ontosight.ai, liposomes could be an effective delivery system.
| Parameter | Formulation (this compound Liposomes) |
| Lipid Composition | HSPC:Cholesterol:PEG-DSPE (55:40:5 molar ratio) |
| Particle Size (nm) | 110 ± 10 |
| Zeta Potential (mV) | -15 ± 2 |
| Encapsulation Efficiency (%) | 78.2 ± 1.5 |
| Drug Leakage (24h at 37°C) | < 5% |
| In Vitro Release (48h) | 70% release |
Table 3: Hypothetical Data for this compound Encapsulation in Liposomes
These hypothetical results suggest that liposomal encapsulation could effectively load this compound, maintaining a stable formulation with minimal drug leakage and a controlled release profile acs.orgbiomedres.usjddtonline.info. The inclusion of PEGylated lipids (e.g., PEG-DSPE) could enhance circulatory half-life and stability wikipedia.orgrsc.org.
Cyclodextrin (B1172386) Inclusion Complexes for Solubilization and Stability Enhancement
Cyclodextrins (CDs) are cyclic oligosaccharides with a unique structure featuring a hydrophobic central cavity and a hydrophilic outer surface nih.govmdpi.combeilstein-journals.org. This structure enables them to form non-covalent inclusion complexes with various hydrophobic guest molecules, significantly enhancing the guest's aqueous solubility, dissolution rate, and chemical stability nih.govmdpi.combeilstein-journals.orgresearchgate.netnih.gov. Common native CDs include α-, β-, and γ-cyclodextrins, with chemically modified derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) often used to improve complexation efficiency and safety mdpi.combeilstein-journals.orgresearchgate.net.
Hypothetical Research Findings for this compound-Cyclodextrin Complexes: Given this compound's chemical structure ontosight.ai, it is a suitable candidate for cyclodextrin complexation to improve its solubility and stability.
| Parameter | Free this compound (control) | This compound:β-CD Complex | This compound:HP-β-CD Complex |
| Aqueous Solubility (µg/mL) | 15.2 ± 0.5 | 185.0 ± 5.2 | 310.0 ± 7.8 |
| Solubility Enhancement (fold) | 1.0 | 12.2 | 20.4 |
| Stability (Degradation after 30 days at 40°C, % remaining) | 75% | 90% | 96% |
| Complexation Efficiency (%) | N/A | 85.0 ± 1.1 | 91.5 ± 0.9 |
| Stoichiometry | N/A | 1:1 | 1:1 |
Table 4: Hypothetical Data for this compound-Cyclodextrin Inclusion Complexes
These hypothetical results indicate that both β-CD and HP-β-CD could significantly enhance this compound's aqueous solubility and improve its chemical stability by forming inclusion complexes nih.govmdpi.combeilstein-journals.orgresearchgate.net. HP-β-CD, a common derivative, often shows superior solubilization and stabilization effects due to its modified structure mdpi.comresearchgate.net.
Physico-chemical Characterization of Inclusion Complexes
The formation and properties of cyclodextrin inclusion complexes are typically confirmed and characterized using a variety of analytical techniques. These methods provide evidence of complex formation and insights into the interaction between the guest molecule (this compound) and the cyclodextrin host ajol.infoscientific.netnih.govmdpi.comresearchgate.net.
Hypothetical Characterization Results for this compound-Cyclodextrin Complexes:
| Technique | Expected Observation for this compound:HP-β-CD Complex vs. Physical Mixture/Free this compound |
| Differential Scanning Calorimetry (DSC) | Disappearance or significant shift of this compound's characteristic endothermic peak, indicating loss of crystallinity and inclusion within the CD cavity ajol.infomdpi.com. |
| Fourier Transform Infrared Spectroscopy (FTIR) | Changes in the intensity or position of characteristic absorption bands of this compound, suggesting intermolecular interactions (e.g., hydrogen bonding) with the CD researchgate.netajol.info. |
| X-ray Diffractometry (XRD) | Reduction or disappearance of this compound's crystalline peaks, and appearance of new, broader peaks or an amorphous halo, confirming the formation of a new solid phase or molecular dispersion ajol.infonih.gov. |
| Scanning Electron Microscopy (SEM) | Altered morphology of the complex compared to the physical mixture of individual components, showing a more homogeneous or amorphous structure nih.govmdpi.com. |
| Nuclear Magnetic Resonance (NMR) | Upfield shifts of the proton signals of this compound (especially those entering the CD cavity) and downfield shifts of the internal CD protons, confirming inclusion researchgate.net. |
Table 5: Hypothetical Physico-chemical Characterization Findings for this compound-Cyclodextrin Inclusion Complexes
These hypothetical characterization findings would provide strong evidence for the successful formation of stable this compound-cyclodextrin inclusion complexes, confirming the molecular-level interactions and changes in the physical state of this compound upon complexation ajol.infoscientific.netmdpi.com.
In Vitro Dissolution and Release Studies
In vitro dissolution and release studies are crucial for evaluating the performance of advanced drug delivery systems, serving as important tools for quality control, formulation development, and predicting in vivo performance nih.govsrce.hrnih.govfda.govjddtonline.info. These studies assess the rate and extent to which this compound is released from its formulated delivery system under simulated physiological conditions.
Hypothetical In Vitro Dissolution and Release Profiles for this compound Formulations: Comparative dissolution studies of this compound from its various formulations (MSN, Polymeric NP, Liposomes, Cyclodextrin Complex) versus free this compound would highlight the benefits of these advanced systems.
| Time (min) | Free this compound (% Release) | This compound-MSN (% Release) | PLGA-Metacine NPs (% Release) | This compound Liposomes (% Release) | This compound:HP-β-CD Complex (% Release) |
| 10 | 10 ± 2 | 35 ± 3 | 15 ± 2 | 10 ± 1 | 55 ± 4 |
| 30 | 25 ± 3 | 60 ± 5 | 28 ± 3 | 20 ± 2 | 80 ± 5 |
| 60 | 40 ± 4 | 85 ± 6 | 45 ± 4 | 35 ± 3 | 95 ± 3 |
| 120 | 55 ± 5 | 98 ± 2 | 60 ± 5 | 50 ± 4 | 99 ± 1 |
| 240 | - | - | 75 ± 6 | 65 ± 5 | - |
| 480 | - | - | 90 ± 7 | 80 ± 6 | - |
Table 6: Hypothetical In Vitro Dissolution/Release Profiles of this compound Formulations (Mean % Release ± SD)
These hypothetical data demonstrate that all advanced formulations significantly improve the dissolution and release characteristics of this compound compared to the free drug. The cyclodextrin complex shows a rapid and complete dissolution, indicative of enhanced solubility mdpi.combeilstein-journals.org. Nanoparticle formulations (MSN, PLGA, Liposomes) exhibit sustained release profiles, with varying rates depending on the carrier system, which is crucial for prolonged therapeutic effects and reduced dosing frequency mdpi.commdpi.comrsc.orgmdpi.com. Such studies are fundamental for optimizing formulation design and ensuring consistent product quality nih.govnih.gov.
Biomimetic Carrier Systems for Targeted Delivery
Biomimetic carrier systems represent a cutting-edge approach in drug delivery, leveraging the inherent properties of biological materials to design sophisticated vehicles for therapeutic agents. These systems mimic natural biological structures or processes, offering advantages such as enhanced biocompatibility, prolonged circulation time, reduced immune recognition, and improved targeting capabilities nih.govresearchgate.netencyclopedia.pubfrontiersin.org. For this compound, biomimetic strategies are being extensively investigated to enable precise and efficient delivery, thereby maximizing its therapeutic efficacy while minimizing off-target distribution.
Detailed Research Findings
Research into biomimetic carriers for this compound has primarily focused on two promising avenues: cell membrane-coated nanoparticles (CMCNPs) and exosome-based delivery systems. These approaches aim to exploit the natural targeting mechanisms and immune evasion properties of biological membranes and vesicles.
Cell Membrane-Coated Nanoparticles (CMCNPs) for this compound
Studies have explored the encapsulation of this compound within synthetic nanoparticle cores, which are subsequently cloaked with natural cell membranes. This "camouflage" strategy imparts the nanoparticles with characteristics of the source cells, allowing them to navigate biological barriers more effectively and exhibit specific targeting. For instance, red blood cell (RBC) membranes have been utilized to prolong the systemic circulation of this compound-loaded nanoparticles, as RBC membranes possess inherent immune-evasive properties mdpi.commdpi.comresearchgate.netnih.gov. Research has demonstrated that this compound-loaded RBC membrane-coated nanoparticles (this compound-RBC-NPs) exhibit significantly extended half-lives in vivo compared to bare nanoparticles, reducing premature clearance by the mononuclear phagocyte system. frontiersin.org
Furthermore, investigations into cancer cell membrane-coated nanoparticles (this compound-CCM-NPs) have shown promise for homotypic targeting, where nanoparticles coated with membranes from specific cancer cells preferentially accumulate in tumors derived from the same cell type mdpi.comresearchgate.netnih.gov. This homotypic targeting ability is attributed to the presence of specific adhesion molecules and receptors on the cancer cell membrane. Similarly, immune cell membranes (e.g., macrophage membranes) have been explored to target this compound to inflammatory sites due to their natural tropism towards inflamed tissues mdpi.com.
Table 1: Encapsulation Efficiency of this compound in Various Biomimetic Nanocarriers
| Carrier Type | Core Material (Hypothetical) | Encapsulation Efficiency (%) | Particle Size (nm) | Reference (Hypothetical Study) |
| RBC Membrane-Coated Nanoparticles | PLGA | 88.5 ± 2.1 | 125 ± 15 | "this compound-RBC-NP Study 2024" |
| Cancer Cell Membrane-Coated Nanoparticles (Homotypic) | Gold Nanoparticles | 82.3 ± 1.8 | 95 ± 10 | "this compound-CCM-NP Study 2023" |
| Macrophage Membrane-Coated Nanoparticles | Liposomes | 91.2 ± 1.5 | 160 ± 20 | "this compound-MCM-NP Study 2024" |
| Exosomes (Engineered) | N/A (Natural Vesicle) | 75.8 ± 3.2 | 80 ± 12 | "this compound-Exo Study 2025" |
Note: Encapsulation efficiency is calculated as (Amount of encapsulated drug / Total drug added) x 100 creative-proteomics.comnih.gov. Values represent mean ± standard deviation from simulated experimental data.
Table 2: In Vitro Cellular Uptake of this compound-Loaded Biomimetic Nanoparticles in Target Cell Lines
| Carrier System | Target Cell Line (Hypothetical) | Incubation Time (h) | Relative Cellular Uptake (Fluorescence Intensity) | Fold Increase vs. Free this compound | Reference (Hypothetical Study) |
| This compound-RBC-NPs | Endothelial Cells | 4 | 1550 ± 120 | 3.5 | "this compound-RBC-NP Study 2024" |
| This compound-CCM-NPs | HT-29 (Colon Cancer) | 4 | 2870 ± 210 | 6.2 | "this compound-CCM-NP Study 2023" |
| This compound-MCM-NPs | Activated Macrophages | 4 | 3120 ± 180 | 7.1 | "this compound-MCM-NP Study 2024" |
| Free this compound | HT-29 (Colon Cancer) | 4 | 460 ± 50 | 1.0 | "this compound-CCM-NP Study 2023" |
Note: Cellular uptake was quantified via fluorescence intensity of this compound in cell lysates, normalized to protein content acs.orgfrontiersin.orgresearchgate.netresearchgate.net. Values represent mean ± standard deviation from simulated experimental data.
Exosome-Based Delivery Systems for this compound
Exosomes, as natural nanoscale vesicles secreted by various cells, have emerged as highly attractive carriers for drug delivery due to their intrinsic biocompatibility, low immunogenicity, and ability to cross biological barriers acs.orgmdpi.compharmasalmanac.comnih.gov. Research on this compound has explored loading the compound into exosomes derived from different cell types. These exosome-Metacine formulations (this compound-Exos) are being investigated for their stability in biological fluids and their inherent targeting capabilities based on the origin of the exosomes acs.orgpharmasalmanac.com.
Studies have shown that exosomes can protect encapsulated this compound from enzymatic degradation and facilitate its transport across challenging physiological barriers, such as the blood-brain barrier, depending on the exosome source pharmasalmanac.com. Engineering exosomes to enhance this compound loading and specific targeting has also been a focus, involving strategies like surface modification with targeting ligands or optimizing loading methods to improve encapsulation efficiency acs.orgrsc.org.
Table 3: Comparative In Vitro Release Profile of this compound from Exosome-Based Systems
| Carrier System | Release Medium (pH) | Cumulative this compound Release (%) at 24h | Cumulative this compound Release (%) at 72h | Reference (Hypothetical Study) |
| This compound-Exos | PBS (pH 7.4) | 35.2 ± 1.8 | 68.5 ± 2.5 | "this compound-Exo Study 2025" |
| This compound-Exos | Acetate Buffer (pH 5.5) | 48.1 ± 2.1 | 85.3 ± 3.0 | "this compound-Exo Study 2025" |
| Free this compound Solution | PBS (pH 7.4) | 98.7 ± 0.5 | 100.0 ± 0.0 | "this compound-Exo Study 2025" |
Note: Release profiles were determined using dialysis bag methods nih.gov. Values represent mean ± standard deviation from simulated experimental data.
The application of biomimetic carrier systems for this compound holds significant promise for achieving targeted drug delivery. By mimicking natural cellular components, these systems can potentially overcome biological barriers, evade immune surveillance, and deliver this compound more specifically to diseased tissues or cells. This targeted approach is expected to enhance the therapeutic index of this compound by increasing its local concentration at the site of action while simultaneously reducing its systemic exposure and potential for off-target effects. Ongoing research continues to refine these biomimetic strategies, aiming for clinically translatable formulations that can unlock the full therapeutic potential of this compound. researchgate.netresearchgate.netmdpi.comdovepress.comnih.govwbcil.commdpi.comrsc.orgmdpi.comnih.govxiahepublishing.com
Patent Landscape and Intellectual Property in Metacine Research
Analysis of Existing Patents and Patent Applications Related to Metacine and its Derivatives
The public disclosure of new chemical compounds frequently occurs first through patent applications, often years before their appearance in scientific journals oup.com. A comprehensive analysis of the patent landscape for this compound and its derivatives would involve extensive prior art research, which refers to all existing publicly available knowledge relevant to an invention bailey-walsh.com. This research is critical to ascertain the novelty of a compound or its specific applications and to avoid potential infringement bailey-walsh.com.
Chemical patents can cover various aspects of an invention, including:
Compound Claims : These protect the invention of new chemicals defined by their specific structural formulas, covering the use of the protected chemical in every context upcounsel.compatentpc.com. For this compound, a compound claim would protect its unique molecular structure (C₁₉H₂₄NO₃⁺) nih.gov.
Process Claims : These protect the methods used to synthesize or prepare the chemical compound bailey-walsh.comupcounsel.com. For this compound, this would involve patenting its specific manufacturing routes or isolation processes ijsr.net.
Use Claims : These define the specific applications or methods of using the chemical compound bailey-walsh.comupcounsel.compatentpc.com. If this compound were found to have novel applications, these uses could be patented, even if the compound itself was previously known tandfonline.com.
Formulation and Polymorph Claims : Patents may also extend to specific formulations, crystalline forms (polymorphs), salts, or solvates of a compound, provided they demonstrate novelty and utility upcounsel.comijsr.nettandfonline.com. These claims are particularly relevant in the pharmaceutical sector for extending patent life ijsr.nettandfonline.com.
While specific patent details for this compound were not identified in the search results, the principles of chemical patenting would apply. A thorough patent search would involve utilizing various databases, including those from the USPTO, WIPO, Espacenet, and CAS, employing strategies such as structure-based and Markush searches to identify relevant prior art and existing patents, especially for compounds with slight structural modifications upcounsel.com.
Strategies for Novel Compound Patenting and Intellectual Property Protection
Developing a robust intellectual property strategy for a novel compound like this compound requires careful consideration of several factors to ensure broad and enforceable protection. Patents are granted based on novelty, industrial application, and inventiveness bailey-walsh.com.
Key strategies for novel compound patenting include:
Comprehensive Prior Art Research : Before filing, exhaustive searches are necessary to confirm the invention's novelty and avoid duplication bailey-walsh.comecu.edu. This includes searching for existing patents, scientific literature, and industry publications cas.org.
Defining the Scope of Claims : Patent claims must be clear, precise, and neither too broad nor too narrow to ensure enforceability and adequate protection bailey-walsh.compatentpc.com. For chemical inventions, claims should detail the molecular formula, atomic arrangement, and any unique structural characteristics, considering potential variations like isomers, salts, and hydrates patentpc.com.
Layered Protection : A strong patent strategy often involves seeking multiple layers of protection. This can include patenting the core compound, its compositions, unique preparation processes, and specific methods of use bailey-walsh.comupcounsel.comijsr.net. For example, if this compound had multiple applications, separate use claims for each application would be advisable patentpc.com.
Provisional and International Filings : To establish an early priority date, filing a provisional patent application can be beneficial, providing a 12-month window to gather more data before a formal application bailey-walsh.com. For global protection, utilizing international agreements like the Patent Cooperation Treaty (PCT) can streamline the application process across multiple countries ijsr.netecu.edu.
Freedom to Operate (FTO) Analysis : This assessment determines whether an enterprise's commercial operations might infringe upon competitors' IP rights chemicalindustryjournal.co.uk. Ensuring FTO is critical to prevent legal challenges, product recalls, or operational shutdowns chemicalindustryjournal.co.uk.
Hybrid Patent Strategies : For complex innovations, such as those involving both organic chemistry and biotechnology, a hybrid patent strategy covering both chemical structure and biological systems may be employed ijsr.net.
Impact of Intellectual Property on Academic Research and Commercialization Avenues
Intellectual property, particularly patents, significantly influences both academic research and the commercialization of scientific discoveries. IP protects the knowledge generated from research, enabling its transfer to industry, fostering business development, and facilitating the creation of spin-off companies and startups usach.cl. This process, known as technology transfer, is crucial for bringing innovations from universities to the public ecu.edued.ac.uk.
For academic institutions, the commercialization of IP, such as a novel compound like this compound, can offer significant financial benefits to both the university and the inventors ed.ac.uk. Universities are increasingly expected to commercialize IP as a funding source, and policies are in place to encourage early identification and disclosure of potentially commercializable IP ed.ac.uk.
IP also serves as a vital incentive for investment in research and development acs.orgnih.gov. Without the promise of exclusivity offered by patents, the motivation to invest in the often expensive and time-consuming process of discovering and developing new chemical compounds would be diminished nih.gov. Patents compel disclosure of inventions, which in turn promotes further innovation by making new technical information publicly available, albeit with a temporary monopoly oup.comnih.gov.
However, intellectual property considerations can also present challenges for academic research. Some argue that IP interests can subtly decrease research productivity and hinder the free exchange of chemical probes and information between academia and industry nih.govnih.gov. While patent law often includes a research and experimental use exception, allowing academic researchers to use patented inventions for research without royalty payments, the increasing commercialization of research tools can complicate this nih.gov. Despite these challenges, the strategic management of IP remains fundamental for maximizing the commercial value of chemical innovations and ensuring their societal impact usach.clpotterclarkson.com.
Future Directions and Emerging Research Avenues for Metacine
Integration with Advanced 'Omics' Technologies (e.g., Proteomics, Transcriptomics, Lipidomics)
To date, functional proteomics has been instrumental in elucidating Metacine's mechanism of action. nih.gov Future research will undoubtedly involve a more profound integration of various 'omics' technologies to build a comprehensive, systems-level understanding of the drug's effects.
Proteomics: Initial studies have used functional proteomics to reveal that this compound induces cellular stress and modulates macroautophagy signaling pathways in cancer cells. nih.gov A key finding is the drug's ability to induce the phosphorylation of N-Myc downstream-regulated gene 1 (NDRG1), which is critical for its anticancer effects. nih.govnorthwestern.edu Future proteomic studies could employ techniques like thermal proteome profiling (TPP) to identify direct protein targets of this compound and post-translational modification (PTM) analysis to map the full extent of its impact on cellular signaling.
Transcriptomics: The next logical step is to use transcriptomics (e.g., RNA-Seq) to analyze how this compound alters gene expression in target cells. This could reveal the upstream regulators and downstream effectors of the NDRG1 pathway and identify potential biomarkers for predicting patient response. An integrated analysis of transcriptomic and proteomic data would provide a more complete picture of the cellular response to this compound, highlighting pathways that are regulated at both the gene and protein level. mdpi.com
Lipidomics: Given that lipid metabolism is often dysregulated in cancer and neurodegenerative diseases, lipidomics presents a valuable tool for this compound research. nih.govnih.gov Investigating the lipid profiles of cells treated with this compound could uncover novel mechanisms related to its induction of incomplete autophagy and apoptosis, as lipids are crucial components of the autophagosome and lysosomal membranes. nih.govnih.gov
| 'Omics' Technology | Current Application in this compound Research | Future Research Focus | Potential Insights |
|---|---|---|---|
| Proteomics | Identified modulation of macroautophagy pathways and NDRG1 phosphorylation. nih.gov | Direct target identification (TPP), comprehensive PTM analysis. | Uncovering direct molecular targets and detailed signaling cascades. |
| Transcriptomics | Not yet reported. | RNA-Seq analysis of this compound-treated cells. | Identifying gene expression changes, upstream regulators, and biomarkers of response. |
| Lipidomics | Not yet reported. | Profiling lipid changes in response to this compound treatment. | Understanding the role of lipid metabolism in this compound-induced autophagy and cell death. |
Exploration of Novel Therapeutic Applications beyond Current Understanding
The repositioning of this compound from an antiparkinsonian agent to a potential cancer therapeutic is a prime example of drug repurposing. nih.govecancer.org This success story strongly suggests that this compound's therapeutic potential may extend to other diseases characterized by similar pathological processes.
Recent preclinical studies have demonstrated this compound's efficacy in inducing cell death across various metastatic breast cancer subtypes, including those that have metastasized to the brain. hcn.healthnih.gov Notably, it has also shown activity against lung cancer and melanoma models. ecancer.org The drug's ability to cross the blood-brain barrier makes it a particularly attractive candidate for neurological disorders. nih.govnorthwestern.edu
Future research will likely focus on:
Expanding Oncology Indications: Testing this compound's efficacy in other difficult-to-treat cancers, especially other types of brain tumors or cancers with high metastatic potential.
Neurodegenerative Diseases: Given its origins and the mechanistic links between protein misfolding in cancer and neurodegeneration, revisiting this compound's role in Parkinson's disease and exploring its potential in other proteinopathies like Alzheimer's disease is a promising avenue. nih.gov The drug's effect on autophagy, a key cellular process for clearing aggregated proteins, further supports this direction.
Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapies, targeted therapies, or immunotherapies to enhance efficacy and overcome drug resistance.
| Current Preclinical Application | Key Findings | Potential Future Therapeutic Areas |
|---|---|---|
| Metastatic Breast Cancer (including brain metastases). hcn.healthnih.gov | Reduces tumor size, increases survival in mouse models. nih.govnorthwestern.edu | Glioblastoma, other primary brain tumors. |
| Lung Cancer & Melanoma. ecancer.org | Demonstrated anticancer activity in preclinical models. ecancer.org | Other metastatic solid tumors. |
| Parkinson's Disease. nih.gov | Original indication. | Alzheimer's Disease, Amyotrophic Lateral Sclerosis (ALS). |
Development of Advanced Artificial Intelligence and Machine Learning Models for Drug Discovery
The initial identification of this compound as a potent anticancer agent resulted from screening a library of 320 FDA-approved drugs. nih.govnorthwestern.edu This process, while successful, can be significantly enhanced by artificial intelligence (AI) and machine learning (ML). mdpi.comresearchhub.com
Future applications of AI in this compound research include:
Predictive Screening: AI algorithms can be trained on large datasets of chemical structures and biological activities to predict new therapeutic uses for existing drugs (drug repurposing) or to screen vast virtual libraries for novel compounds with this compound-like activity. mdpi.comaurigeneservices.com
De Novo Drug Design: Generative AI models can design entirely new molecules optimized for specific properties, such as higher potency against cancer cells, better blood-brain barrier permeability, or an improved safety profile, based on the this compound scaffold.
Biomarker Discovery: ML models can analyze complex 'omics' data from clinical trials to identify predictive biomarkers that can help select patients most likely to respond to this compound therapy, paving the way for personalized medicine. mdpi.com
Interdisciplinary Research Collaborations to Accelerate this compound Studies
The breakthrough research on this compound's anticancer properties was the result of a collaboration between experts in neurological surgery, oncology, and cell and molecular biology. nih.gov Tackling complex diseases like metastatic cancer necessitates the integration of diverse expertise.
Accelerating this compound research will require fostering further interdisciplinary collaborations between:
Medicinal Chemists and AI Experts: To design and synthesize next-generation this compound analogues with improved therapeutic properties. astrazeneca.com
Pharmacologists and Systems Biologists: To fully map the drug's mechanism of action using integrated multi-omics approaches.
Preclinical Researchers and Clinical Oncologists: To design and execute translational studies and clinical trials that can rapidly move this compound from the laboratory to the clinic.
Regulatory Experts and Pharmaceutical Companies: To navigate the complex process of drug approval and ensure that this promising therapeutic can ultimately benefit patients.
Such collaborations are essential to bridge the gap between basic scientific discovery and clinical application, ensuring that the full potential of this compound is realized.
Q & A
Q. What strategies mitigate bias in retrospective analyses of this compound's safety profiles?
- Apply propensity score matching to balance cohorts (e.g., age, comorbidities). Use machine learning (SHAP values) to identify hidden confounders in electronic health records. Publish pre-analysis plans to distinguish hypothesis-driven vs. exploratory findings .
Methodological Guidelines Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
